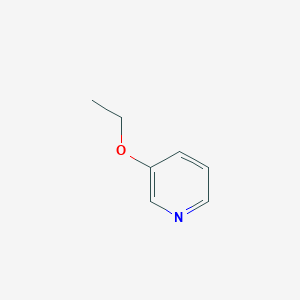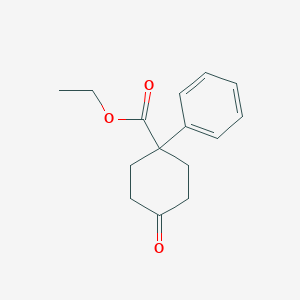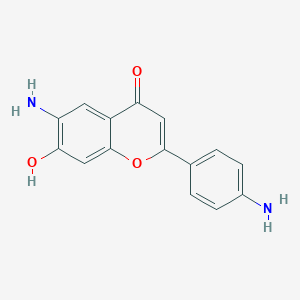
4/',6-Diamino-7-hydroxyflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’,6-Diamino-7-hydroxyflavone is a synthetic flavone derivative known for its significant biological activities. This compound is part of the flavonoid family, which is widely recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. Flavonoids are naturally occurring compounds found in various plants and have been extensively studied for their potential health benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,6-Diamino-7-hydroxyflavone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2’,4’-dihydroxy-5’-nitroacetophenone with benzoyl chloride in the presence of potassium carbonate to form 3-benzoyl-7-hydroxy-6-nitroflavone. This intermediate is then reduced to yield 4’,6-Diamino-7-hydroxyflavone .
Industrial Production Methods
Industrial production methods for 4’,6-Diamino-7-hydroxyflavone are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
4’,6-Diamino-7-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amino groups.
Substitution: The amino groups at the 4’ and 6 positions can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted flavones and quinones, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It serves as a precursor for the synthesis of other biologically active flavonoids.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a valuable tool for studying cellular oxidative stress and inflammation.
Industry: Its antioxidant properties make it a potential additive in food and cosmetic industries to enhance product stability and shelf life.
作用机制
The mechanism of action of 4’,6-Diamino-7-hydroxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha and cyclooxygenase-2.
Neuroprotective Effects: 4’,6-Diamino-7-hydroxyflavone activates the tropomyosin receptor kinase B (TrkB) pathway, which is crucial for neuronal survival, differentiation, and plasticity.
相似化合物的比较
Similar Compounds
7,8-Dihydroxyflavone: Known for its neuroprotective effects and TrkB agonist activity.
4’-Dimethylamino-7,8-dihydroxyflavone: A synthetic analog with enhanced potency and longer duration of action.
Uniqueness
4’,6-Diamino-7-hydroxyflavone is unique due to its dual amino groups at the 4’ and 6 positions, which confer distinct chemical reactivity and biological activity compared to other flavonoids. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
199460-11-2 |
|---|---|
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC 名称 |
6-amino-2-(4-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)14-6-12(18)10-5-11(17)13(19)7-15(10)20-14/h1-7,19H,16-17H2 |
InChI 键 |
JKXGGRIZDZVVAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)N)N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)N)N |
同义词 |
4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-7-hydroxy-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


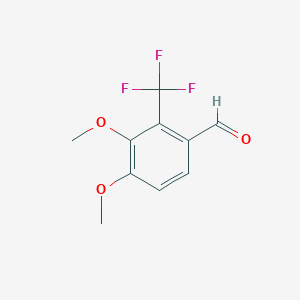

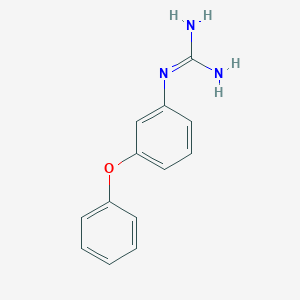
![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)


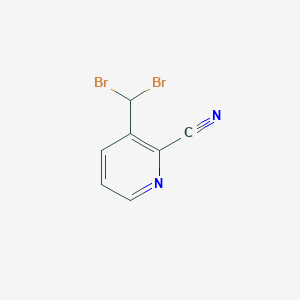
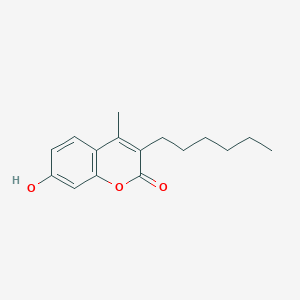
![3-Methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B173614.png)
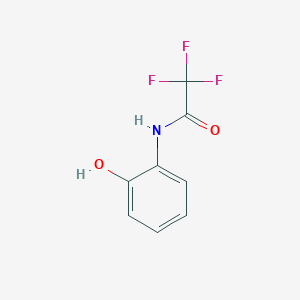

![2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol](/img/structure/B173619.png)
